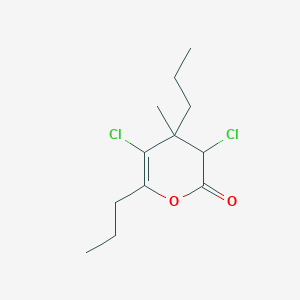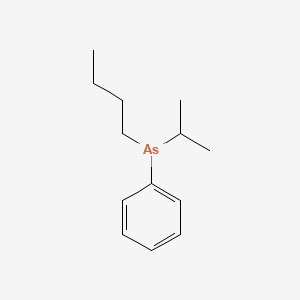
CID 78065189
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78065189 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Starting Materials: The synthesis typically begins with readily available starting materials that undergo a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
CID 78065189 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
CID 78065189 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes, receptors, or other biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug development or as a lead compound for designing new pharmaceuticals.
Industry: this compound finds applications in various industrial processes, including the production of specialty chemicals, materials, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CID 78065189 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
CID 78065189 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with analogous chemical structures or functional groups
Some similar compounds include:
CID 91845008: A carbohydrate derivative with distinct biological properties.
Indaziflam: A compound with herbicidal properties, known for its inhibition of cellulose biosynthesis.
Tranexamic acid: A synthetic analog of lysine, used as an antifibrinolytic agent.
These comparisons help to understand the unique features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C12H18As |
|---|---|
Molecular Weight |
237.19 g/mol |
InChI |
InChI=1S/C12H18As/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChI Key |
OOUXDLVLMQHWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[As]CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14528238.png)



![Diethyl {2-[dibutyl(chloro)stannyl]ethyl}phosphonate](/img/structure/B14528261.png)




